molecular formula C20H18O5 B582694 Dihydroalpinumisoflavone CAS No. 63807-90-9

Dihydroalpinumisoflavone

Cat. No.: B582694
CAS No.: 63807-90-9
M. Wt: 338.359
InChI Key: BNPMTCOAGXAAIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroalpinumisoflavone can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of suitable precursors under controlled conditions to form the isoflavone structure. The reaction typically requires specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and stems of Crotalaria madurensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The industrial methods are optimized to ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPMTCOAGXAAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the known natural sources of Dihydroalpinumisoflavone?

A1: this compound has been isolated from the following plant sources:

  • Stem bark of Erythrina variegata Linn: This plant, also known as the Tiger's claw tree, is known for its medicinal properties. []
  • Leaves and stems of Crotalaria madurensis: This plant belongs to the legume family and is found in various parts of Asia. []
  • Heartwood of Erythrina arborescens Roxb: This species, also from the Erythrina genus, is found in Southeast Asia and is known for its vibrant flowers. []

Q2: What is the molecular structure of this compound?

A2: this compound possesses a unique structure characterized by a prenylated isoflavone skeleton. While its molecular formula hasn't been explicitly stated in the provided abstracts, it can be deduced as C26H28O6 based on its chemical name: 4′-hydroxy-[6″,6″-dimethyldihydropyrano(2″,3″:5,6)]-[6‴,6‴-dimethyldihydropyrano(2‴,3‴:7,8)]isoflavone. Further spectroscopic analyses, including NMR and mass spectrometry, would be needed to confirm this. []

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